molecular formula C21H23NO2S B2923985 2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole CAS No. 339105-23-6

2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole

Cat. No.: B2923985
CAS No.: 339105-23-6
M. Wt: 353.48
InChI Key: VEYULBSUFXHRDN-UHFFFAOYSA-N
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Description

2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C21H23NO2S and its molecular weight is 353.48. The purity is usually 95%.
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Scientific Research Applications

Excited-State Intramolecular Proton Transfer (ESIPT) in Organic Light Emitting Diodes (OLEDs)

The compound featuring a thiazolo[5,4-d]thiazole moiety has been utilized in the study of excited-state intramolecular proton transfer (ESIPT) reactions. This research led to the development of materials capable of tuning white organic light emitting diode (WOLED) emissions through host-polarity adjustments. The reversibility of ESIPT was controlled, showcasing how molecular structure and the media's polarity influence emission spectra, facilitating the tuning from blue to yellow via white-light luminescence (Zhang et al., 2016).

Calcium Antagonists with Antioxidant Activity

Thiazolidinone derivatives have been synthesized and evaluated for their roles as calcium antagonists, exhibiting both Ca(2+) overload inhibition and antioxidant activities. This study illustrates the structure-activity relationships essential for developing compounds with potential therapeutic benefits (Kato et al., 1999).

Aggregation-Induced Emission Enhancement (AIEE)

A novel class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds demonstrated aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion and facilitated proton transfer in the solid state. This finding is significant for developing new photoluminescent materials (Qian et al., 2007).

Antimicrobial and Antifungal Activities

Thiazole derivatives have been explored for their antimicrobial and antifungal properties. For example, novel 1,3,4-thiadiazole derivatives demonstrated significant activity against various microbial strains, providing a foundation for developing new antimicrobial agents (Noolvi et al., 2016). Additionally, Schiff base ligands derived from imino-4-methoxyphenol thiazole showed moderate activity against selected bacteria and fungi, indicating their potential in antimicrobial treatment (Vinusha et al., 2015).

Molecular Docking and Quantum Chemical Calculations

The compound "4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol" has been studied through molecular docking and quantum chemical calculations. This research sheds light on the molecular structure, spectroscopic data, and potential biological effects, providing insights into the design of new therapeutic agents (Viji et al., 2020).

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-21(2,3)17-11-9-16(10-12-17)14-24-20-22-13-19(25-20)15-23-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYULBSUFXHRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=NC=C(S2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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